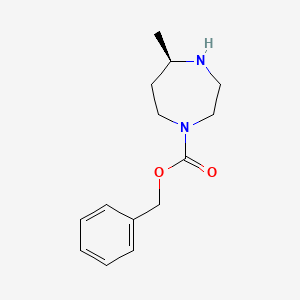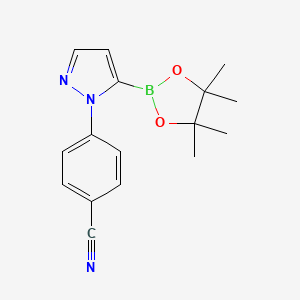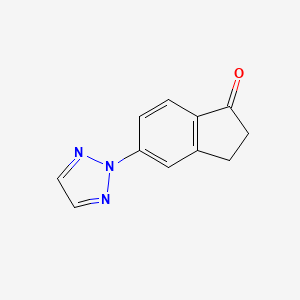![molecular formula C12H18N2O B1396961 4-[(Phenylamino)methyl]piperidin-4-ol CAS No. 1315577-16-2](/img/structure/B1396961.png)
4-[(Phenylamino)methyl]piperidin-4-ol
Übersicht
Beschreibung
“4-[(Phenylamino)methyl]piperidin-4-ol” is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . It can also be used in the study of copper-catalyzed N - versus O -arylation .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It has a melting point of 144 - 146 . The molecular weight of the compound is 206.29 .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Diese Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Gesundheitszustände untersucht. Zum Beispiel wurden Derivate von Piperidin-4-ol auf ihr Potenzial zur Behandlung von HIV . Die pharmazeutische Industrie zeigt Interesse an Piperidinderivaten, da sie in mehr als zwanzig Klassen von Pharmazeutika vorkommen .
Synthese von selektiven Agonisten
“4-[(Phenylamino)methyl]piperidin-4-ol” kann zur Synthese von hochpotenten und selektiven IP (PGI(2) Rezeptor) Agonisten verwendet werden . Diese Agonisten können verschiedene therapeutische Anwendungen haben, darunter Vasodilatation und Hemmung der Thrombozytenaggregation.
Chemische Studien
Die Verbindung wird in chemischen Studien wie der kupferkatalysierten N- versus O-Arylierung verwendet . Diese Art von Studie ist entscheidend, um die Reaktivität und Selektivität verschiedener funktioneller Gruppen in der organischen Synthese zu verstehen.
Arzneimittelentwicklung
Piperidinderivate sind in der Arzneimittelentwicklung aufgrund ihrer pharmakologischen Eigenschaften von Bedeutung. Sie sind in Alkaloiden enthalten und werden bei der Entwicklung von Medikamenten in verschiedenen therapeutischen Bereichen eingesetzt .
Biologische Bewertung
Es laufen Forschungsprojekte zur biologischen Bewertung neuartiger Piperidin-4-ol-Derivate, die die Charakterisierung dieser Verbindungen unter Verwendung von Techniken wie NMR, MS und Elementaranalyse umfassen .
Sicherheitsdatenblatt (SDB)
Das SDB für “this compound” enthält detaillierte Informationen über die Handhabung, Lagerung und Sicherheitsmaßnahmen, die für Forscher unerlässlich sind, die mit dieser Verbindung arbeiten .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(anilinomethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(6-8-13-9-7-12)10-14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZVNEQHXCWLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)






![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)

